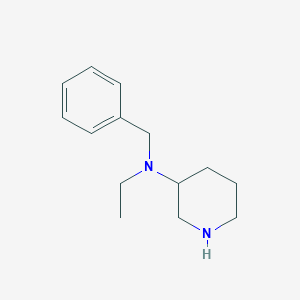

Benzyl-ethyl-piperidin-3-yl-amine

Description

Benzyl-ethyl-piperidin-3-yl-amine is a tertiary amine featuring a piperidine ring substituted at the 3-position with an ethylamine group and a benzyl group at the nitrogen atom. Its molecular formula is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol . The compound’s synthesis typically involves reductive amination or alkylation strategies, as seen in analogous piperidine derivatives .

Properties

IUPAC Name |

N-benzyl-N-ethylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-16(14-9-6-10-15-11-14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJKVHDLTQTDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-ethyl-piperidin-3-yl-amine typically involves the functionalization of piperidine derivatives. One common method is the reductive amination of benzyl-ethyl-ketone with piperidine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step processes that include hydrogenation, cyclization, and functionalization reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used .

Chemical Reactions Analysis

Types of Reactions

Benzyl-ethyl-piperidin-3-yl-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

Benzyl-ethyl-piperidin-3-yl-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical transformations, making it a versatile building block in organic synthesis.

Synthetic Routes

The compound is typically synthesized through nucleophilic substitution reactions involving benzyl chloride and ethyl-piperidin-3-yl-amine under basic conditions. This method can be optimized using continuous flow reactors to enhance yield and purity.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, potentially making it a candidate for developing new antibiotics. Its effectiveness against various pathogens is currently under investigation.

Anticancer Potential

The compound has shown promise in anticancer research, with studies exploring its mechanisms of action against cancer cells. Preliminary results suggest that it may inhibit cell proliferation and induce apoptosis in tumor cells.

Neurological Applications

Due to its structural similarity to known neuroprotective agents, this compound is being evaluated for potential use in treating neurological disorders. Its interactions with neurotransmitter systems may offer therapeutic benefits for conditions such as depression and anxiety.

Pharmaceutical Development

Lead Compound in Drug Discovery

The unique chemical properties of this compound position it as a lead compound in the development of new pharmaceuticals targeting various diseases, including cancer and neurological disorders. Its ability to modulate biological pathways makes it a valuable candidate for further research.

Case Studies in Drug Formulation

Several studies have documented the formulation of drug candidates based on this compound, focusing on enhancing bioavailability and therapeutic efficacy. For instance, modifications to its structure have led to derivatives with improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of Benzyl-ethyl-piperidin-3-yl-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The ethyl group in this compound provides moderate steric bulk compared to the isopropyl variant, which may influence receptor binding or metabolic stability .

- Stereochemical Considerations :

Physicochemical and Pharmacological Properties

- Thermal Stability :

- Tertiary amines like Benzyl-isopropyl-piperidin-3-yl-amine may exhibit higher thermal stability compared to primary or secondary amines due to reduced hydrogen bonding .

Biological Activity

Benzyl-ethyl-piperidin-3-yl-amine is a chiral compound with significant biological activity, particularly in the modulation of neurotransmitter systems. This article discusses its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and an ethyl group. The presence of a chiral center at the third position of the piperidine ring is crucial for its biological interactions. The compound's structure allows it to engage selectively with various biological targets, affecting its pharmacological profile.

Neurotransmitter Modulation

Research indicates that this compound interacts with key neurotransmitter transporters, including:

- Dopamine Transporters (DAT)

- Serotonin Transporters (SERT)

- Norepinephrine Transporters (NET)

These interactions suggest potential applications in treating mood disorders such as depression and anxiety disorders. The stereochemistry of the compound significantly influences its binding affinity to these transporters, impacting its therapeutic efficacy.

Antimicrobial and Anticancer Properties

In addition to its effects on neurotransmitter systems, this compound exhibits antimicrobial and anticancer properties. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 25 | Anticancer |

| MDA-MB-231 | 20 | Anticancer |

| A549 | 30 | Anticancer |

These findings indicate that this compound may serve as a lead compound for developing new anticancer agents .

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction leads to various physiological responses depending on the target tissue:

- Neurotransmitter Receptors : Modulation of dopamine and serotonin levels may alleviate symptoms of depression.

- Cancer Cell Inhibition : The compound's ability to induce apoptosis in cancer cells is linked to its structural features that facilitate receptor binding and signal transduction pathways.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including oxidation, reduction, and substitution processes:

Common Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of N-Oxides | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Conversion to amine derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replacement of the benzyl group with other functional groups | Sodium azide, potassium cyanide |

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize analogs for further study.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of similar compounds to elucidate how structural changes affect biological activity. For instance, modifications in the piperidine ring or substituents can significantly alter binding affinities and therapeutic effects:

- Study on Piperidine Derivatives : A comparative analysis highlighted that variations in substituents led to different IC50 values against cancer cell lines, demonstrating how slight structural changes impact efficacy .

- Neuropharmacological Studies : Research has shown that compounds similar to this compound can effectively modulate neurotransmitter systems, providing insights into potential treatments for neuropsychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.